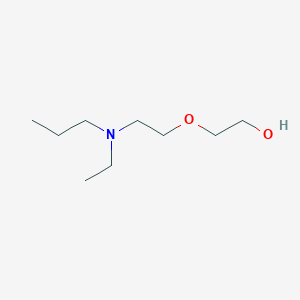![molecular formula C7H11NO3 B15302534 2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)
2-[N-(prop-2-en-1-yl)acetamido]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(prop-2-en-1-yl)acetamido]acetic acid is an organic compound that features both an amide and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(prop-2-en-1-yl)acetamido]acetic acid typically involves the reaction of N-(prop-2-en-1-yl)acetamide with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[N-(prop-2-en-1-yl)acetamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[N-(prop-2-en-1-yl)acetamido]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[N-(prop-2-en-1-yl)acetamido]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(prop-2-en-1-yl)acetamide
- 2-chloro-N-(prop-2-en-1-yl)acetamide
- N-(prop-2-yn-1-yl)naphthalene-1-carboxamide
Uniqueness
2-[N-(prop-2-en-1-yl)acetamido]acetic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-[acetyl(prop-2-enyl)amino]acetic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-4-8(6(2)9)5-7(10)11/h3H,1,4-5H2,2H3,(H,10,11) |
Clave InChI |
AZQRPWIMBWINGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC=C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride](/img/structure/B15302466.png)
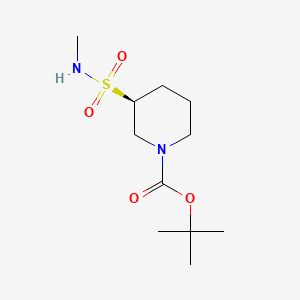
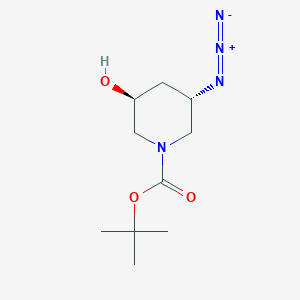
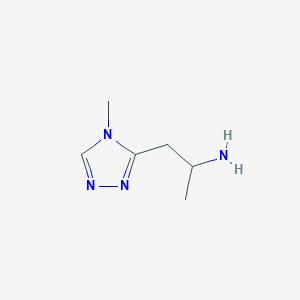
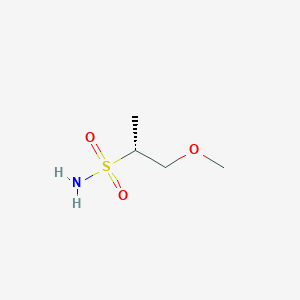
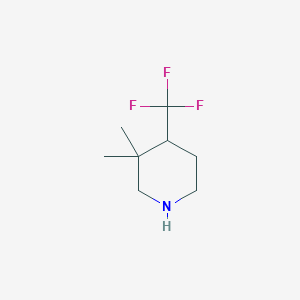
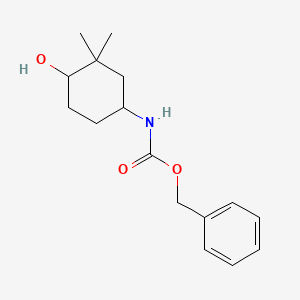
![5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B15302504.png)
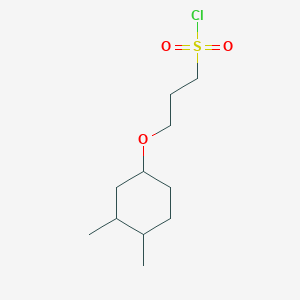
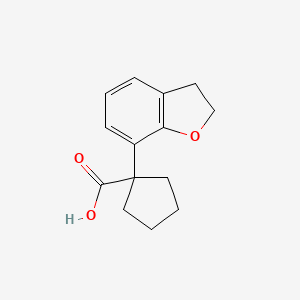
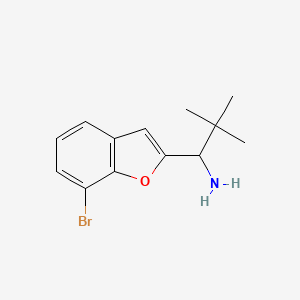
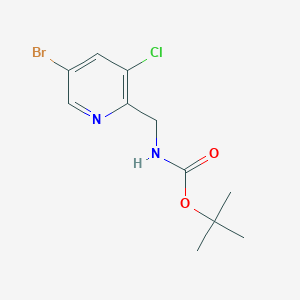
![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)
